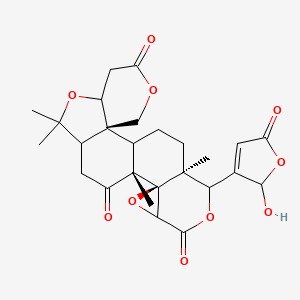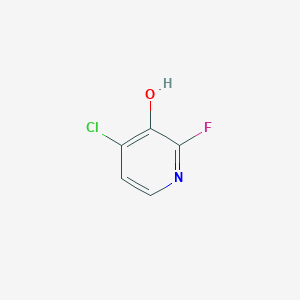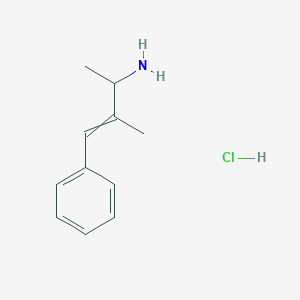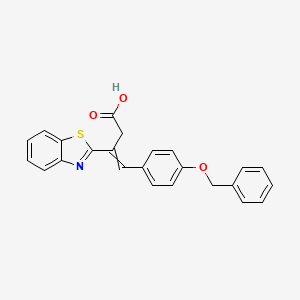![molecular formula C14H27ClN2O3 B12439654 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12439654.png)
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride typically involves the reaction of 5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would include purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and the use of solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride include:
- 5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride
- 5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride .
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which can lead to unique chemical and biological properties
Properties
Molecular Formula |
C14H27ClN2O3 |
|---|---|
Molecular Weight |
306.83 g/mol |
IUPAC Name |
5-methyl-3-[(piperidine-3-carbonylamino)methyl]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-10(2)6-11(7-13(17)18)8-16-14(19)12-4-3-5-15-9-12;/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18);1H |
InChI Key |
PSKQQFPEBFMMKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C1CCCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12439612.png)

![1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B12439621.png)
![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B12439627.png)
![[(3-Methylfuran-2-yl)methyl]hydrazine](/img/structure/B12439633.png)

![1-(Tert-butoxycarbonyl)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12439656.png)

